3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 3-position and a carbonitrile group at the 4-position of the tetrahydroisoquinoline ring.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is currently unknown due to the lack of specific information about its primary targets . It is known that isoquinoline derivatives can interact with various biological targets, influencing cellular processes .
Biochemical Pathways
Isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may interact with multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can yield different products. For instance, refluxing the reagents without a solvent produces 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while reduction reactions can produce amines or other reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5,6,7,8-tetrahydroisoquinoline: Lacks the carbonitrile group but shares the chloro and tetrahydroisoquinoline structure.
5,6,7,8-Tetrahydroisoquinoline: Lacks both the chloro and carbonitrile groups but retains the tetrahydroisoquinoline core.
Uniqueness
3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to its analogs.
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-9(5-12)8-4-2-1-3-7(8)6-13-10/h6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUCFBMIWSBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=NC=C2C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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